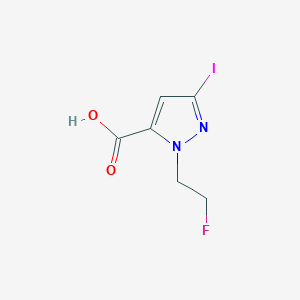

![molecular formula C26H22F3N3O5S B2368227 2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 625378-06-5](/img/structure/B2368227.png)

2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

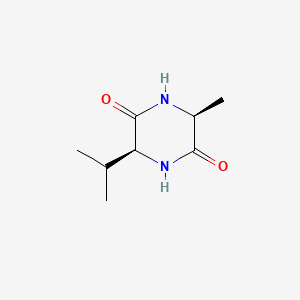

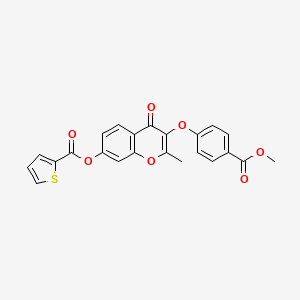

The compound “2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenethyl)acetamide” is a complex organic molecule . It contains several functional groups and rings, including a benzodioxole ring, a pyridine ring, a cyano group, a trifluoromethyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. Density functional theory calculations and vibrational spectral analysis have been performed on similar compounds . These studies provide insights into the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound .Scientific Research Applications

Crystal Structure Analysis :

- Studies on related compounds have analyzed their crystal structures, revealing specific conformational properties. For example, a study by Subasri et al. (2016) on a similar compound demonstrated a folded conformation about the methylene C atom of the thioacetamide bridge, highlighting intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).

Synthesis and Anticancer Activity :2. Research on derivative compounds has included the synthesis and evaluation of their anticancer activity. Horishny, Arshad, and Matiychuk (2021) synthesized derivatives and tested them for anticancer activity, finding potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Antimicrobial and Hemolytic Agents :3. Other studies have synthesized N-substituted derivatives of related compounds, assessing them for antimicrobial and hemolytic activity. This includes work by Rehman et al. (2016), who found variable antimicrobial activity against selected microbial species and assessed cytotoxicity (Rehman et al., 2016).

Heterocyclic Compound Synthesis :4. Darwish, Atia, and Farag (2014) utilized similar compounds for the synthesis of various heterocycles, demonstrating the potential for creating a range of biologically active compounds (Darwish, Atia, & Farag, 2014).

Single Crystal X-Ray Structure and Activity :5. The single crystal X-ray structure and antimicrobial activity of compounds structurally related to the target molecule have been reported, as seen in Attia et al.'s (2014) work, which highlighted specific microbial inhibitory actions (Attia et al., 2014).

Properties

IUPAC Name |

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N3O5S/c1-34-20-5-3-15(9-22(20)35-2)7-8-31-24(33)13-38-25-17(12-30)18(26(27,28)29)11-19(32-25)16-4-6-21-23(10-16)37-14-36-21/h3-6,9-11H,7-8,13-14H2,1-2H3,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTVISNLIVTRMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)(F)F)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)